![molecular formula C21H21N2+ B14179878 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium CAS No. 870554-54-4](/img/structure/B14179878.png)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium is an organic compound known for its nonlinear optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium typically involves the metathesis reaction of 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium iodide with the sodium salt of a suitable acid. The reaction is carried out in methanol, and the product is recrystallized to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other nonlinear optical materials.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials for photonics and optoelectronics.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium involves its interaction with molecular targets through its nonlinear optical properties. The compound can interact with light at specific wavelengths, leading to phenomena such as second-harmonic generation. These interactions are mediated by the electronic structure of the compound, which allows it to absorb and emit light efficiently .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium: Similar in structure but with a methyl group instead of a phenyl group.
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-ethylpyridinium: Contains an ethyl group instead of a phenyl group.
Uniqueness
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium is unique due to its specific electronic structure, which imparts distinct nonlinear optical properties. This makes it particularly valuable for applications in photonics and optoelectronics, where precise control over light-matter interactions is crucial .
Propriétés
Numéro CAS |
870554-54-4 |
|---|---|
Formule moléculaire |
C21H21N2+ |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[2-(1-phenylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C21H21N2/c1-22(2)20-12-10-18(11-13-20)8-9-19-14-16-23(17-15-19)21-6-4-3-5-7-21/h3-17H,1-2H3/q+1 |
Clé InChI |
AXPPPSAKFFRVMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


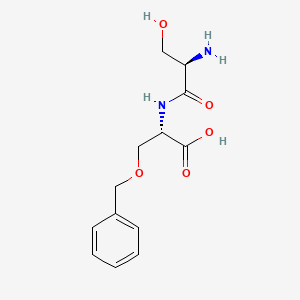

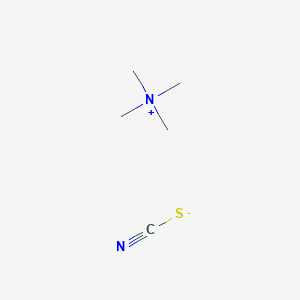

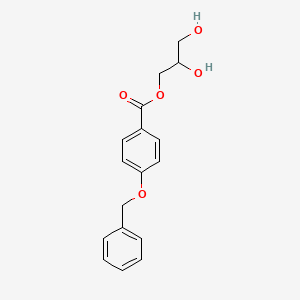
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)

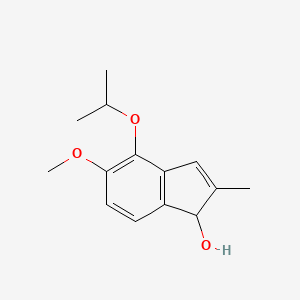
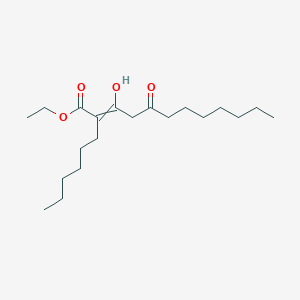
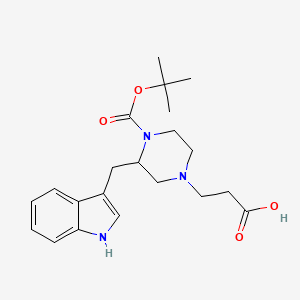
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
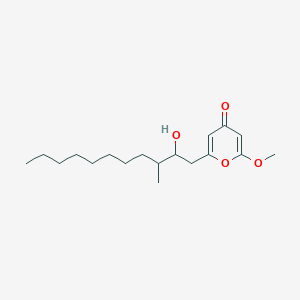
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
